3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione
Description
3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione is a heterocyclic compound featuring a five-membered oxazolidine ring substituted with two ketone groups (4,5-dione) and functionalized with dimethylamino and diethyl moieties. Its structure combines electron-withdrawing (dione) and electron-donating (dimethylamino) groups, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-(dimethylamino)-2,2-diethyl-1,3-oxazolidine-4,5-dione |
InChI |
InChI=1S/C9H16N2O3/c1-5-9(6-2)11(10(3)4)7(12)8(13)14-9/h5-6H2,1-4H3 |
InChI Key |
JOHSQZCGWKNOEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N(C(=O)C(=O)O1)N(C)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione typically involves the reaction of dimethylamine with diethyl oxalate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxazolidine derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced oxazolidine ring.
Substitution: Various substituted oxazolidine compounds depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione exhibit promising anticancer properties. For instance, compounds incorporating this structure have been tested for their ability to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that these compounds can enhance the uptake of chemotherapeutic agents in multidrug-resistant cancer cells, thus overcoming resistance mechanisms associated with P-glycoprotein (P-gp) transporters .
Anti-inflammatory Properties
Research has shown that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases . For example, the synthesis of specific derivatives has led to compounds that significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) under stimulated conditions.
Building Blocks for Heterocycles
3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione serves as a versatile building block in organic synthesis. It can react with various nucleophiles to form nitrogen-containing heterocycles such as pyridines and pyrroles. The activated aldehyde group allows for quantitative reactions with CH-acidic compounds, facilitating the formation of complex molecular architectures .
Synthesis of Drug Intermediates
This compound has been utilized in the synthesis of intermediates for pharmaceuticals. For instance, it has been involved in the preparation of key intermediates for cholesterol-lowering drugs and other therapeutic agents . The ability to form stable adducts with other reagents enhances its utility in drug development processes.
Polymeric Applications
In material science, the compound's ability to form hydrogels has been explored. These hydrogels can be tailored for specific applications in drug delivery systems due to their biocompatibility and controlled release properties . The incorporation of luminescent properties into these materials opens avenues for developing smart materials for biomedical applications.
Case Studies
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analog: Piperazine-2,5-dione Derivatives
Diketopiperazines (DKPs), such as albonoursin (compound 7) and (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (compound 6), are six-membered cyclic dipeptides with two ketone groups. Key comparisons include:
Key Insights :
- Substituent Influence: The dimethylamino group in the target compound could enhance solubility in polar solvents compared to hydrophobic benzylidene groups in DKPs. However, the lack of aromatic substituents might reduce binding affinity to viral targets, as seen in compound 6 (IC₅₀: 28.9 μM) .
Functional Group Analog: Dimethylamino-Containing Compounds
The dimethylamino group appears in diverse compounds, such as 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (). Comparisons include:
Key Insights :
- The position of the dimethylamino group significantly impacts molecular interactions. In the target compound, its proximity to the dione moiety may facilitate hydrogen bonding or charge transfer, whereas in ’s compound, it may enhance membrane permeability.
Contrast with Aromatic Amines ()
Differences include:
Key Insight : The absence of aromaticity in the target compound likely reduces toxicity risks associated with aromatic amines.
Research Implications and Gaps
- Antiviral Potential: The structural resemblance to bioactive DKPs suggests that 3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione could be explored for antiviral activity, though empirical data are lacking.
- Synthetic Modifications : Introducing hydrophobic groups (e.g., benzylidene) might enhance bioactivity, as seen in compound 3 (IC₅₀: 41.5 μM) .
Biological Activity
3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and antiproliferative properties, as well as its mechanisms of action based on recent research findings.
3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione belongs to a class of compounds known for their diverse biological activities. It is characterized by the presence of a dimethylamino group and a dione functional group that contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione has been explored in several studies. Key findings include:
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies showed that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies or lipopolysaccharides. The strongest anti-inflammatory effects were observed in certain derivatives, which inhibited PBMC proliferation by up to 85% at high concentrations .
2. Antibacterial Activity
The antibacterial efficacy of 3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The broth microdilution method revealed that the compound exhibited notable antibacterial activity, suggesting its potential use as an antimicrobial agent .
3. Antiproliferative Activity
This compound has also shown promising antiproliferative effects against various cancer cell lines. Studies indicated that it could induce cell cycle arrest and apoptosis in cancer cells, particularly in lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) models. The IC50 values for these effects ranged from 4.59 to 9.86 μM across different cell lines .
The mechanisms underlying the biological activities of 3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione involve multiple pathways:
- Cytokine Inhibition : The compound's ability to inhibit cytokine production is linked to its interference with signaling pathways involved in inflammation.
- Cell Cycle Disruption : It induces G2/M phase arrest in cancer cells, which is crucial for preventing tumor progression.
- Apoptosis Induction : Activation of caspase pathways has been implicated in the apoptotic effects observed in treated cancer cells .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on PBMCs : A study evaluated the effects of various derivatives on PBMC proliferation and cytokine production. Derivative compounds showed significant inhibition compared to controls, particularly at higher concentrations .
- Cancer Cell Lines : In another study focusing on lung and breast cancer cell lines, specific derivatives were found to significantly reduce cell viability and induce apoptosis through caspase activation .
Data Tables
| Activity | Cell Type/Organism | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Anti-inflammatory | Human PBMCs | N/A | Inhibition of IL-6 and TNF-α production |
| Antibacterial | Staphylococcus aureus | N/A | Significant growth inhibition |
| Antiproliferative | A549 (Lung carcinoma) | 4.59 - 9.86 | Induction of apoptosis |
| Antiproliferative | MDA-MB-231 (Breast adenocarcinoma) | 4.59 - 9.86 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
